molecular formula C9H15N3NaO12P3 B13906731 Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

Cat. No.: B13906731
M. Wt: 473.14 g/mol
InChI Key: LOOMQRBEBYCFPP-UHFFFAOYSA-M
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Description

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms. This compound is primarily used in biochemical research and has significant implications in antiviral therapies, particularly in the inhibition of viral DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT involves multiple steps. Initially, 2’,3’-dideoxycytidine is synthesized from cytidine through a series of chemical reactions, including selective deoxygenation. The triphosphate group is then introduced using phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product is 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT itself. By-products may include partially phosphorylated intermediates and unreacted starting materials .

Scientific Research Applications

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is widely used in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting DNA polymerases, particularly DNA polymerase I and reverse transcriptase. It acts as a chain terminator during DNA synthesis, preventing the elongation of the DNA strand. This inhibition is crucial in its antiviral activity, as it disrupts the replication of viral DNA .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt
  • 2’-Deoxycytidine 5’-triphosphate disodium salt
  • Thymidine 5’-triphosphate sodium salt

Uniqueness

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is unique due to its specific inhibition of DNA polymerase I and reverse transcriptase, making it particularly effective in antiviral therapies. Its structural modifications also confer stability and specificity in biochemical reactions .

Properties

Molecular Formula

C9H15N3NaO12P3

Molecular Weight

473.14 g/mol

IUPAC Name

sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

InChI

InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1

InChI Key

LOOMQRBEBYCFPP-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+]

Origin of Product

United States

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